Azido-N-(4-aminophenethyl)spiperone

Description

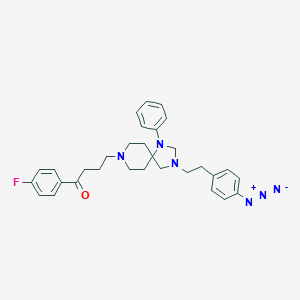

Structure

2D Structure

3D Structure

Properties

CAS No. |

118797-70-9 |

|---|---|

Molecular Formula |

C31H35FN6O |

Molecular Weight |

526.6 g/mol |

IUPAC Name |

4-[3-[2-(4-azidophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl]-1-(4-fluorophenyl)butan-1-one |

InChI |

InChI=1S/C31H35FN6O/c32-27-12-10-26(11-13-27)30(39)7-4-19-36-21-17-31(18-22-36)23-37(24-38(31)29-5-2-1-3-6-29)20-16-25-8-14-28(15-9-25)34-35-33/h1-3,5-6,8-15H,4,7,16-24H2 |

InChI Key |

RQZIYDJHBJUBQQ-UHFFFAOYSA-N |

SMILES |

C1CN(CCC12CN(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)N=[N+]=[N-])CCCC(=O)C5=CC=C(C=C5)F |

Canonical SMILES |

C1CN(CCC12CN(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)N=[N+]=[N-])CCCC(=O)C5=CC=C(C=C5)F |

Other CAS No. |

118797-70-9 |

Synonyms |

azido-N-(4-aminophenethyl)spiperone N3-NAPS |

Origin of Product |

United States |

Synthetic Methodologies for Azido N 4 Aminophenethyl Spiperone and Functionalized Derivatives

Optimized Synthesis of N-(p-aminophenethyl)spiperone (NAPS) as a Precursor

The efficient synthesis of N-(p-aminophenethyl)spiperone (NAPS) is paramount as it serves as the direct precursor for Azido-N-(4-aminophenethyl)spiperone. Traditional methods for producing NAPS have faced challenges with low yields and purification difficulties, necessitating the development of more streamlined and effective synthetic strategies.

Strategic Approaches to Enhance Synthetic Yields and Purity

Early synthetic routes to NAPS involved the N-alkylation of spiperone (B1681076) with 4-nitrophenethyl bromide, followed by the reduction of the nitro group. However, scaling up this procedure proved problematic, resulting in poor yields and complications during the purification of both the intermediate nitro compound and the final NAPS product. tandfonline.com

A significant improvement in the synthesis of NAPS was achieved through an alternative approach. tandfonline.comtandfonline.comresearchgate.net This method utilizes 4-(N-tert-butyloxycarbonyl) aminophenethyl bromide to alkylate spiperone. The subsequent deprotection of the Boc (tert-butyloxycarbonyl) group yields NAPS in a much-improved 56% yield. tandfonline.comtandfonline.com This strategic use of a protecting group circumvents the issues associated with the nitro-intermediate, leading to a more efficient and practical synthesis of this key D2-dopamine receptor antagonist. tandfonline.comtandfonline.com

Another detailed multi-step synthesis of NAPS has been described, starting from aniline (B41778) and N-benzylpiperidin-4-one. researchgate.net This ten-step process involves the formation of a nitrile, conversion to an amide, cyclization, reduction, debenzylation, and subsequent alkylation and deprotection steps to yield NAPS. researchgate.net While more complex, this route provides a systematic approach to constructing the molecule from basic starting materials.

Table 1: Comparison of Synthetic Approaches for NAPS

| Synthetic Route | Key Reagents | Reported Yield | Advantages | Disadvantages | Reference |

| Route 1 | Spiperone, 4-nitrophenethyl bromide, Fe/HCl | Poor (on scale-up) | Fewer steps | Difficult purification, low yield | tandfonline.com |

| Route 2 | Spiperone, 4-(N-tert-butyloxycarbonyl) aminophenethyl bromide, TFA/DCM | 56% | Improved yield, easier purification | Requires protection/deprotection | tandfonline.comtandfonline.com |

| Route 3 | Aniline, N-benzylpiperidin-4-one, multiple steps | Variable | Builds molecule from basic precursors | Lengthy, multi-step process | researchgate.net |

Elucidation of Reaction Pathways and Intermediate Chemistry

The improved synthetic pathway for NAPS hinges on the strategic use of a protecting group to avoid problematic intermediates. The initial attempts using 4-nitrophenethyl bromide suffered from the challenging reduction of the nitro group in the presence of other functional groups within the spiperone moiety, leading to side reactions and purification difficulties. tandfonline.com

The alternative pathway, employing a Boc-protected aminophenethyl bromide, proceeds through a more stable intermediate. tandfonline.com The N-alkylation of spiperone with this reagent is followed by a straightforward deprotection step using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to afford the desired NAPS. researchgate.net This highlights the importance of intermediate stability and functional group compatibility in designing efficient multi-step syntheses.

Chemical Transformation of NAPS to this compound

With a reliable supply of the NAPS precursor, the next critical stage is its conversion into the photoactivatable probe, this compound. This transformation focuses on converting the primary arylamine of NAPS into an arylazide, which can then be used for photoaffinity labeling studies.

Conversion of Arylamine Moiety to Arylazide for Photoactivation Potential

The primary amino group on the phenethyl substituent of NAPS is the key functional handle for introducing the photoactivatable azide (B81097) group. This conversion is typically achieved through a diazotization reaction followed by azide displacement.

The process involves treating the arylamine (NAPS) with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt intermediate. This highly reactive intermediate is then treated with an azide source, like sodium azide, to yield the corresponding arylazide, this compound (also referred to as N3-NAPS). researchgate.netnih.gov This photosensitive probe, upon photoactivation, can form a covalent bond with its target receptor, allowing for its identification and characterization. researchgate.netnih.gov

Incorporation of Radioisotopes for High Specific Activity Tracers

For quantitative receptor binding assays and in vivo imaging studies, it is often necessary to radiolabel this compound. The phenethyl substituent of NAPS provides a convenient site for radioiodination. researchgate.netnih.gov

The process involves the radioiodination of NAPS to produce [¹²⁵I]NAPS. Subsequently, the arylamine group is converted to an arylazide to yield the high-affinity, photosensitive probe [¹²⁵I]N-(4-azido-3-iodophenethyl)spiperone ([¹²⁵I]N3-NAPS). researchgate.netnih.gov This radioiodinated photoaffinity label can achieve a theoretical specific radioactivity of 2,175 Ci/mmol, making it a powerful tool for identifying the ligand-binding subunit of the D2 dopamine (B1211576) receptor. researchgate.netnih.gov The covalent incorporation of [¹²⁵I]N3-NAPS into a peptide with a molecular weight of 94,000 has been demonstrated in rat striatal membranes. nih.gov

Rational Design and Synthesis of Fluorescently Tagged this compound Conjugates

To visualize dopamine D2 receptors in living cells and tissues, fluorescently tagged versions of this compound are invaluable. The design of these fluorescent probes requires careful consideration of the fluorophore and its attachment to the core spiperone structure to maintain high receptor affinity and selectivity.

The synthesis of fluorescently tagged spiperone analogues often involves conjugating a fluorescent dye to an amino-functionalized derivative of spiperone, such as NAPS. nih.gov Various fluorophores, including fluorescein (B123965) and 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD), have been successfully coupled to spiperone derivatives. nih.gov For instance, rhodamine-N-(p-aminophenethyl)spiperone (rhodamine-NAPS) has been used to label D2 receptors on neurons in culture. researchgate.net

The development of these fluorescent ligands is an active area of research, with new probes being designed to have improved photophysical properties, higher affinity, and greater selectivity for dopamine receptor subtypes. nih.govfau.de These tools are essential for studying receptor distribution, trafficking, and dynamics at the cellular and subcellular levels using advanced microscopy techniques. nih.gov

Selection and Covalent Conjugation of Diverse Fluorophores

To visualize dopamine D2-like receptors, the NAPS molecule is often chemically tagged with a fluorophore. The selection of the fluorescent molecule and the method of its attachment are critical design considerations that directly influence the probe's utility. Fluorescent probes for D2 receptors have been successfully created by conjugating amino-functionalized spiperone analogues, like NAPS, with various fluorescent dyes. nih.gov

Commonly used fluorophores include fluorescein and 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD). nih.gov The synthesis involves reacting the primary amino group of NAPS with a reactive derivative of the fluorophore, such as an isothiocyanate or a sulfonyl chloride. For example, dansyl chloride reacts with the amine to form a stable sulfonamide linkage, while fluorescein isothiocyanate (FITC) forms a thiourea (B124793) bond. nih.govnih.gov These fluorescently labeled ligands enable the microscopic imaging of D2 receptors in cell cultures and tissue preparations. nih.gov The resulting NBD and fluorescein derivatives of spiperone antagonists have been shown to retain the high affinity and selectivity of the parent compound for the D2 receptor. nih.gov

Table 1: Fluorophore Conjugation to NAPS Derivatives

| Fluorophore | Reactive Group | Resulting Linkage to Amine |

|---|---|---|

| Fluorescein Isothiocyanate (FITC) | Isothiocyanate | Thiourea |

| 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) | Varies (e.g., halo-NBD) | Amine |

Influence of Spacer Arm Length and Chemical Composition on Probe Functionality

The linker, or spacer arm, that connects the NAPS pharmacophore to a functional group (like a fluorophore or another pharmacophore) is a crucial determinant of the probe's binding characteristics. The length and chemical makeup of this spacer can significantly affect the probe's affinity and selectivity for its target receptor. nih.gov The development of fluorescent ligands has shown that while the pharmacophore itself is a primary determinant of affinity, modifications to the linker can fine-tune these properties. researchgate.net

The chemical properties of the fluorophore and linker, such as lipophilicity and steric bulk, can influence receptor recognition and activation. nih.gov For instance, in the development of bivalent ligands, where two pharmacophores are linked, the spacer length has a pronounced influence on affinity for D2 receptors. nih.gov This principle also applies to fluorescent probes where the spacer separates the bulky fluorophore from the primary binding motif, minimizing interference with the receptor's binding pocket. The goal is to extend the functional moiety away from the core pharmacophore without negatively impacting the specific interactions that govern high-affinity binding.

Design and Synthesis of Bivalent Ligands Utilizing the NAPS Pharmacophore

Bivalent ligands, which contain two distinct pharmacophores joined by a chemical linker, are a powerful tool for probing receptor dimers and oligomers. nih.gov This design strategy has been applied to dopamine receptors, which are known to form both homodimers and heterodimers. nih.gov The NAPS pharmacophore, with its high affinity for the D2 receptor, is an excellent candidate for inclusion in such constructs. researchgate.net

The synthesis of bivalent ligands often involves linking two pharmacophoric units through spacers of varying lengths. nih.gov For example, two NAPS molecules can be conjugated to create a homobivalent ligand. The linker length is a critical variable; studies on other G protein-coupled receptor (GPCR) bivalent ligands have shown that specific spacer lengths can lead to a substantial increase in affinity, suggesting a cooperative interaction where the ligand simultaneously engages two receptor protomers. nih.govnih.gov The design of these molecules provides valuable insights into the structure of receptor complexes and can lead to compounds with enhanced affinity and selectivity. nih.gov

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound (NAPS) |

| Spiperone |

| 4-(N-tert-butyloxycarbonyl) aminophenethyl bromide |

| Fluorescein |

| 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) |

| Dansyl chloride |

Pharmacological Characterization of Receptor Binding and Specificity

High-Affinity Binding Profile for Dopamine (B1211576) D2 Receptors

Azido-N-(4-aminophenethyl)spiperone exhibits a strong and specific binding affinity for dopamine D2 receptors, a characteristic inherited from its parent compound, spiperone (B1681076). This high-affinity interaction is fundamental to its utility as a research probe.

Quantitative Assessment of Ligand-Receptor Dissociation Constants in Membrane Preparations

The affinity of a ligand for its receptor is quantitatively described by the equilibrium dissociation constant (K D ), where a lower K D value signifies a higher binding affinity. Studies utilizing membrane preparations from rat striatum, a brain region rich in dopamine D2 receptors, have been conducted to determine this value. In these experiments, the non-radiolabeled azido (B1232118) derivative of N-(p-aminophenethyl)spiperone (NAPS), also known as N3-NAPS, was shown to bind to the D2 receptor with high affinity. The measured dissociation constant (K D ) was approximately 1.6 ± 0.05 nM. researchgate.netnih.gov This low nanomolar K D value confirms that this compound is a high-affinity ligand for the dopamine D2 receptor.

Detailed Analysis of D2 Receptor Subtype Interactions and Selectivity

The dopamine D2 receptor is part of the D2-like receptor family, which also includes the D3 and D4 subtypes. uni-regensburg.de These subtypes share significant structural homology, making the development of subtype-selective ligands challenging. mdpi.com Furthermore, the D2 receptor itself exists in two primary isoforms, a short (D2S) and a long (D2L) variant, which arise from alternative splicing and differ in the length of the third intracellular loop. mdpi.com

While this compound is established as a high-affinity D2 receptor ligand, detailed studies quantitatively comparing its binding affinity and selectivity across the D2, D3, and D4 receptor subtypes are not extensively documented in the literature. The parent compound, spiperone, is known to bind to both D2 and D3 receptors with high affinity. researchgate.net However, the specific influence of the azido-phenethyl modification on the selectivity profile for this compound requires further investigation. Elucidating the precise binding affinities for the D2S and D2L isoforms would also provide a more complete understanding of its pharmacological profile.

Specificity Relative to Other G Protein-Coupled Receptors

A crucial aspect of a pharmacological probe's characterization is its selectivity, or its ability to bind to the intended target with higher affinity than to other receptors. Cross-reactivity with other G protein-coupled receptors (GPCRs), particularly serotonin (B10506) receptors, is a known characteristic of spiperone and its derivatives.

Discrimination from Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

The parent compound, spiperone, binds to both dopamine and serotonin receptors. drugbank.com Its derivative, this compound, retains this characteristic. The radioiodinated probe, [ 125 I]N3-NAPS, has been successfully used not only as a D2 receptor probe but also to identify and characterize the human 5-hydroxytryptamine1A (5-HT1A) receptor. nih.govduke.edu In cells expressing the 5-HT1A receptor, the probe photoaffinity labeled a protein that was confirmed to be the receptor. nih.govduke.edu This labeling was blocked by competing ligands with a pharmacological profile characteristic of the 5-HT1A receptor, indicating a specific and high-affinity interaction. nih.govduke.edu

Differential Binding Profiles Compared to Dopamine D1 Receptors

Dopamine receptors are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families. uni-regensburg.de A key feature of selective D2 antagonists is a significantly lower affinity for D1 receptors. The precursor to the azido-probe, N-(p-aminophenethyl)spiperone (NAPS), has been shown to be a highly selective D2 dopamine receptor antagonist. researchgate.netrti.org Studies comparing its binding affinity for D2 versus D1 receptors demonstrate a pronounced selectivity. NAPS derivatives exhibit high D2 receptor affinity while having a much lower affinity for D1 receptors, resulting in a high D2/D1 selectivity ratio, reported to be between 150- and 190-fold. researchgate.net This indicates that this compound is highly discriminative, binding preferentially to D2 receptors over D1 receptors.

| Receptor | Binding Affinity (Ki) | D2/D1 Selectivity Ratio |

| Dopamine D2 | ~0.6 nM researchgate.net | 150- to 190-fold researchgate.net |

| Dopamine D1 | Significantly lower affinity | N/A |

Structure-Activity Relationship (SAR) Insights into Receptor Binding Affinity and Selectivity

The pharmacological profile of this compound is intrinsically linked to its structural features, which dictate its binding affinity and selectivity for various receptors. As an analog of the potent D2-selective antagonist spiperone, its structure-activity relationship (SAR) provides valuable insights into the molecular requirements for interacting with dopamine D2-like and serotonin 5-HT2A receptors.

This compound belongs to a class of N-substituted spiperone analogs. The core spiperone structure itself is a potent antagonist at D2, 5-HT1A, and 5-HT2A receptors. nih.gov The modifications at the N1 position of the piperidine (B6355638) ring significantly influence the compound's interaction with these receptors.

Studies on a series of N-substituted spiperone analogs have revealed critical determinants for receptor affinity and selectivity. For instance, substitution at the amide nitrogen of spiperone with small alkyl groups (up to five carbons) generally leads to compounds with low selectivity for D2 receptors over 5-HT2 receptors. nih.gov However, the introduction of a benzyl (B1604629) group at this position, as seen in N-benzylspiperone, results in a moderate improvement in D2 receptor selectivity. nih.gov

Further modifications to the benzyl group can enhance this selectivity. Substitutions at the ortho or para position of the benzyl ring have been shown to decrease the affinity for 5-HT2 receptors, thereby improving the D2/5-HT2 selectivity ratio. nih.gov This suggests that the region around the N1-substituent in the D2 receptor binding pocket can accommodate bulky groups, while the corresponding region in the 5-HT2 receptor is more sterically hindered.

The phenethyl group in this compound is a key feature. The parent compound, N-(p-aminophenethyl)spiperone (NAPS), demonstrates high affinity for the D2 receptor. researchgate.net The addition of the azido group to create the photoaffinity label this compound results in a compound that retains high affinity for the D2 receptor, with a reported dissociation constant (KD) of approximately 1.6 nM. nih.gov This indicates that the introduction of the azido group at the para position of the phenethyl moiety is well-tolerated for D2 receptor binding.

The following table summarizes the binding affinities of this compound and related N-substituted spiperone analogs for dopamine D2 and serotonin 5-HT2A receptors, illustrating the structure-activity relationships.

| Compound Name | R-Group on Spiperone | Dopamine D2 Receptor Affinity (Ki, nM) | Serotonin 5-HT2A Receptor Affinity (Ki, nM) |

| Spiperone | H | 0.05 | 0.4 |

| N-Methylspiperone | CH3 | 0.1 | 0.3 |

| N-Ethylspiperone | CH2CH3 | 0.2 | 0.2 |

| N-Propylspiperone | (CH2)2CH3 | 0.3 | 0.2 |

| N-Benzylspiperone | CH2-Phenyl | 0.4 | 1.2 |

| N-(4-Nitrobenzyl)spiperone | CH2-(4-NO2-Phenyl) | 0.8 | 10 |

| N-(4-Aminophenethyl)spiperone (NAPS) | (CH2)2-(4-NH2-Phenyl) | ~0.02 | Not Reported |

| This compound | (CH2)2-(4-N3-Phenyl) | ~1.6 | Not Reported |

Data compiled from multiple sources. Ki values are approximate and can vary based on experimental conditions.

The data clearly indicates that while small N-alkyl substitutions maintain high affinity for both D2 and 5-HT2A receptors, leading to low selectivity, the introduction of a substituted benzyl or phenethyl group can significantly modulate this profile. Specifically, the N-(4-nitrobenzyl)spiperone shows a notable increase in selectivity for the D2 receptor over the 5-HT2A receptor. nih.gov The high affinity of NAPS for the D2 receptor further underscores the favorable interactions of the N-phenethyl moiety. researchgate.net The subsequent conversion to this compound maintains this high affinity, making it a suitable tool for photoaffinity labeling studies of the D2 receptor. nih.gov

Applications in Advanced Molecular Characterization of Dopamine Receptors

Photoaffinity Labeling for Identification of Receptor Subunits and Binding Domains

Photoaffinity labeling is a technique where a photoreactive ligand is used to identify and study its binding partner. Azido-N-(4-aminophenethyl)spiperone is an exemplary tool in this regard for dopamine (B1211576) receptor research.

Photodependent Covalent Incorporation into D₂ Receptor-Associated Peptides

Research has demonstrated that the azido (B1232118) derivative of N-(p-aminophenethyl)spiperone (NAPS) can be radioiodinated and converted into a potent, photosensitive probe. nih.gov When incubated with rat striatal membranes, which are rich in D₂ dopamine receptors, the probe [¹²⁵I]this compound ([¹²⁵I]N₃-NAPS) covalently incorporates into a specific peptide upon exposure to ultraviolet light. nih.govacs.org This photodependent incorporation is a key feature, as it irreversibly links the probe to the receptor, enabling subsequent purification and analysis. The non-radiolabeled version of the probe, N₃-NAPS, binds with high affinity (K_D ≈ 1.6 ± 0.05 nM) and its photoactivation leads to an irreversible decrease in the number of available D₂ receptors, confirming its ability to covalently modify the binding site. nih.gov

Determination of Ligand Binding Subunit Molecular Weight via Electrophoretic Analysis

A primary application of the covalent labeling achieved with [¹²⁵I]N₃-NAPS is the determination of the molecular weight of the ligand-binding subunit of the D₂ receptor. Following the photo-incorporation of the probe into rat striatal membrane proteins, the samples are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This technique separates proteins based on their molecular weight. Autoradiography of the resulting gel reveals a single, specifically labeled peptide band. nih.gov

Studies using this method have consistently identified the ligand-binding subunit of the D₂ dopamine receptor as a peptide with a molecular weight of approximately 94,000 Daltons (Mr = 94,000). nih.govacs.org This finding was crucial in characterizing the physical properties of the D₂ receptor protein.

Interactive Table: Molecular Weight of D₂ Receptor Subunit Identified by [¹²⁵I]N₃-NAPS

| Property | Value | Method | Source |

|---|---|---|---|

| Molecular Weight (Mr) | 94,000 Da | SDS-PAGE & Autoradiography | nih.govacs.org |

| Probe Used | [¹²⁵I]N₃-NAPS | Photoaffinity Labeling | nih.gov |

Investigation of Structural and Functional Anomalies within Dopamine Receptor Complexes

Beyond simple identification, this compound can be used to probe functional changes in receptor complexes, such as those that occur in states of drug resistance or dysregulation.

Analysis in Models of Receptor Resistance and Dysregulation

The utility of [¹²⁵I]N-(p-azido-3-iodophenethyl)spiperone ([¹²⁵I]NAPS) has been extended to study mechanisms of multidrug resistance (MDR). In a study using vincristine-resistant human neuroblastoma cells (SH-SY5Y/VCR), which serve as a model for drug resistance, [¹²⁵I]NAPS was used to identify proteins involved in this phenotype. nih.gov These cells overexpress P-glycoprotein (P-gp), an efflux pump that removes therapeutic agents from the cell, thereby conferring resistance. nih.gov

The study found that [¹²⁵I]NAPS was efficiently photolabeled to P-gp. The binding could be competed by drugs known to be associated with MDR, such as vinblastine (B1199706) and doxorubicin. This demonstrates that a D₂-dopamine receptor probe can be a valuable tool for characterizing other proteins involved in drug disposition and resistance, highlighting the structural similarities between the drug-binding sites of a neurotransmitter receptor and a multidrug transporter. nih.gov

Examination of Guanine Nucleotide Binding Protein Coupling in Receptor Complexes

D₂ dopamine receptors are G protein-coupled receptors (GPCRs), which transmit signals across the cell membrane by interacting with intracellular Guanine Nucleotide Binding Proteins (G proteins). wikipedia.orgnih.gov The D₂ receptor specifically couples to the Gαi/o family of G proteins, which inhibit the enzyme adenylyl cyclase. wikipedia.orgnih.gov The receptor can exist in a high-affinity state when coupled to a G protein or a low-affinity state when uncoupled. nih.gov

Antagonist photoaffinity labels like this compound are crucial for the initial and fundamental step of unequivocally identifying the receptor component of this complex. nih.gov While antagonists typically bind to both the G protein-coupled and uncoupled states of the receptor, their use in photolabeling allows for the isolation and structural characterization of the receptor protein itself. nih.gov Although studies using this specific probe have focused primarily on identifying the ligand-binding subunit rather than directly mapping the G protein interaction surface, this identification is a critical prerequisite for understanding the entire receptor-G protein complex. By tagging the receptor, subsequent experiments can be designed to explore its interactions with G proteins and other signaling partners. nih.gov

Methodological Frameworks for Receptor Visualization and Localization Studies

Advanced Fluorescence Microscopy for Cellular and Subcellular Receptor Mapping

While direct fluorescence studies specifically using Azido-N-(4-aminophenethyl)spiperone are not extensively documented, the principles are well-established through the development of other fluorescent probes for dopamine (B1211576) receptors. nih.gov By conjugating a fluorophore (like fluorescein (B123965) or a nitrobenzoxadiazole group) to a spiperone (B1681076) derivative, researchers can create probes that allow for direct visualization of receptor distribution and dynamics. nih.gov A fluorescently-tagged version of this compound would leverage both the high affinity of spiperone for D2-like dopamine receptors and the visual-tracking capabilities of fluorescence microscopy.

Direct Visualization of Dopamine Receptor Subtypes in Cultured Cells and Tissue Slices

Fluorescently-modified spiperone analogs are designed to directly visualize the distribution of dopamine receptor subtypes in both cultured cells and brain tissue slices. nih.gov A probe based on this compound would bind to its target receptors, and upon excitation with a specific wavelength of light, the attached fluorophore would emit a signal. This signal can be captured by a fluorescence microscope, generating a map of receptor locations. This technique is invaluable for comparing receptor density and distribution patterns between different cell types or in various regions of the brain.

High-Resolution Subcellular Localization of Receptor Populations

Advanced microscopy techniques, such as confocal microscopy, can utilize fluorescent probes to achieve high-resolution images, allowing researchers to pinpoint the location of receptors within subcellular compartments. By using a fluorescent derivative of this compound, it would be possible to determine if D2 receptors are localized to the plasma membrane, endoplasmic reticulum, or other organelles. This information is critical for understanding the lifecycle of a receptor, from its synthesis and trafficking to its signaling at the cell surface.

Live-Cell Imaging for Dynamic Receptor Expression and Trafficking Studies

A key advantage of fluorescence microscopy is its applicability to living cells. Live-cell imaging with fluorescent probes allows for the real-time study of dynamic cellular processes. A fluorescent this compound analog could be used to track the movement of dopamine receptors across the cell membrane, visualize their internalization following agonist stimulation, and monitor their recycling back to the cell surface. These dynamic studies provide crucial insights into the mechanisms of receptor regulation and signaling plasticity.

Integration of Photo-Cross-Linking with Proteomic Identification Strategies

The azido (B1232118) group in this compound is the key to its use in photo-cross-linking studies. When exposed to UV light, this group becomes highly reactive and forms a covalent bond with nearby amino acid residues of the target protein. nih.gov This permanently links the probe to the receptor, a critical step for subsequent biochemical analysis. Studies have successfully used a closely related, iodinated version, N-(4-azido-3-[125I]iodophenethyl)spiperone ([¹²⁵I]NAPS), as a photoaffinity label for the D2 dopamine receptor. nih.govnih.gov

Unraveling Receptor Interactomes through Covalent Labeling and Mass Spectrometry

Photoaffinity labeling is a powerful technique to identify not only the primary target of a ligand but also its interacting partners. Once covalently attached, the probe-receptor complex can be isolated from the cell. In a landmark study, [¹²⁵I]NAPS was used to photolabel the D2 dopamine receptor in bovine and rat brain tissue. nih.gov The covalently labeled receptor was then subjected to proteolysis—digestion by enzymes like trypsin—which breaks the protein into smaller peptide fragments. nih.gov

By using techniques like immunoprecipitation with specific antibodies, researchers were able to isolate these fragments and determine that the [¹²⁵I]NAPS probe binds to a 13-kDa fragment located near the carboxyl-terminal end of the D2 receptor. nih.gov Furthermore, this approach can uncover novel protein interactions. In human neuroblastoma cells, [¹²⁵I]NAPS was found to bind not only to the P-glycoprotein but also to a previously uncharacterized 17-kDa membrane protein, which was named "spiperophilin". nih.gov These covalently labeled peptide fragments can be further analyzed by mass spectrometry to precisely identify the amino acids at the binding site and to characterize unknown interacting proteins, thereby unraveling the receptor's interactome. nih.gov

Confocal Microscopy for Colocalization Analysis of Probes and Target Proteins

Confocal microscopy can be combined with photoaffinity labeling to visually confirm the association between the probe and its target protein within the cell. After photo-cross-linking, the target protein can be visualized using antibodies tagged with a fluorescent dye. For instance, after labeling the D2 receptor with this compound, an antibody specific to the D2 receptor could be applied, followed by a secondary antibody carrying a fluorophore. If the signal from the probe (which could also be fluorescent or radiolabeled) and the signal from the antibody-labeled receptor appear in the same location in the confocal image, it provides strong evidence of colocalization and successful, specific labeling of the target. This integration of techniques confirms that the biochemical findings from proteomics are occurring in the correct cellular context.

Research Findings Summary

| Compound | Target(s) | Cell/Tissue Type | Technique(s) | Key Finding | Reference |

| N-(4-azido-3-[¹²⁵I]iodophenethyl)spiperone ([¹²⁵I]NAPS) | D2 Dopamine Receptor | Bovine Striatum | Photoaffinity Labeling, Immunoprecipitation, Proteolysis | The probe covalently binds to a 13-kDa fragment of the D2 receptor near its carboxyl-terminal end. | nih.gov |

| N-(p-azido-3-[¹²⁵I]iodophenethyl)spiperone ([¹²⁵I]NAPS) | P-glycoprotein, Spiperophilin | Human Neuroblastoma Cells (SH-SY5Y/VCR) | Photoaffinity Labeling, Proteolysis | Identified and characterized binding to P-glycoprotein and a novel 17-kDa multidrug binding protein named spiperophilin. | nih.gov |

Implementation of Quantitative Radioligand Binding Assays for Probe Validation

The validation of a novel probe like this compound, also known as N-(p-azidophenethyl)spiperone (NAPS), is critically dependent on quantitative radioligand binding assays. These assays are fundamental in determining the probe's affinity and specificity for its target receptor.

Initially, the non-radiolabeled azido derivative of NAPS (N3-NAPS) is assessed for its binding affinity. In studies using rat striatal membranes, N3-NAPS demonstrated a high affinity for the D2-dopamine receptor, with a dissociation constant (KD) of approximately 1.6 ± 0.05 nM. nih.gov This high affinity is a crucial prerequisite for a successful photoaffinity probe, as it ensures that the probe will preferentially bind to the target receptor before photoactivation.

The subsequent step involves the synthesis of a radioiodinated version of the probe, typically [¹²⁵I]N₃-NAPS, which allows for sensitive detection. nih.gov The binding characteristics of this radiolabeled probe are then thoroughly examined. Saturation binding experiments are performed to confirm that the binding is saturable, a hallmark of receptor-specific interactions. In these experiments, increasing concentrations of [¹²⁵I]N₃-NAPS are incubated with membrane preparations containing the D2 receptor until equilibrium is reached. The specific binding is then plotted against the concentration of the radioligand to determine the KD and the maximum number of binding sites (Bmax).

Competition binding assays are also essential to establish the pharmacological specificity of the probe. In these assays, the ability of a range of known dopaminergic and non-dopaminergic ligands to inhibit the binding of [¹²⁵I]N₃-NAPS is evaluated. The results from such studies have shown that the binding of [¹²⁵I]N₃-NAPS to the Mr = 94,000 peptide, identified as the ligand-binding subunit of the D2 receptor, is stereoselectively blocked by dopaminergic antagonists like (+)- and (-)-butaclamol. nih.gov Furthermore, dopaminergic agonists also inhibit the covalent labeling of this peptide with a potency order characteristic of D2 receptors. nih.gov This pharmacological profile confirms that [¹²⁵I]N₃-NAPS specifically targets the D2-dopamine receptor.

Upon photoactivation, an effective photoaffinity label like N₃-NAPS should form a covalent bond with the receptor, leading to an irreversible decrease in the number of available binding sites for other ligands. This has been demonstrated by the photo-dependent covalent incorporation of [¹²⁵I]N₃-NAPS into the 94,000 molecular weight peptide, as visualized by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and autoradiography. nih.gov

Table 1: Binding Characteristics of this compound (N₃-NAPS) and its Analogs

| Compound | Preparation | Binding Affinity (KD) | Target | Reference |

| N₃-NAPS | Rat Striatal Membranes | ~1.6 ± 0.05 nM | D2-Dopamine Receptor | nih.gov |

| [¹²⁵I]N₃-NAPS | Rat Striatal Membranes | High Affinity | D2-Dopamine Receptor | nih.gov |

| N-(p-aminophenethyl)spiperone (NAPS) | Bovine Anterior Pituitary Membranes | ~20 pM | D2-Dopamine Receptor | researchgate.net |

This table is interactive. You can sort and filter the data.

Emerging Biophysical Techniques for Ligand-Receptor Interaction Analysis

While radioligand binding assays provide crucial information about the affinity and specificity of a probe, they are often performed in membrane preparations from homogenized tissues. Emerging biophysical techniques offer the advantage of studying ligand-receptor interactions in more physiologically relevant contexts, such as in live cells, and can provide dynamic information about receptor conformation and signaling.

Bioluminescence Resonance Energy Transfer (BRET) Assays in Live Cell Systems

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for monitoring protein-protein interactions in real-time in living cells. nih.gov In the context of studying a ligand like this compound, BRET can be employed to investigate its effects on dopamine D2 receptor trafficking and its interaction with downstream signaling partners like β-arrestins. nih.govnih.gov

The BRET assay relies on the non-radiative transfer of energy between a bioluminescent donor, such as Renilla luciferase (Rluc), and a fluorescent acceptor, like green fluorescent protein (GFP). nih.gov For studying D2 receptor dynamics, the receptor can be tagged with Rluc, and various cellular components can be tagged with GFP. For instance, to study receptor internalization, a BRET assay can be designed to measure the distance between the D2 receptor-Rluc and a plasma membrane marker tagged with GFP. nih.gov Agonist-induced internalization would lead to a decrease in the BRET signal as the receptor moves away from the plasma membrane. nih.gov

While specific BRET studies utilizing this compound are not widely reported, the methodology has been extensively used to characterize other D2 receptor ligands. nih.govnih.gov These studies have revealed that different ligands can induce distinct patterns of D2 receptor trafficking and arrestin recruitment, a concept known as biased signaling. nih.govnih.gov For example, some antipsychotic drugs are less effective at inducing D2 receptor internalization compared to antiparkinsonian agents. nih.gov BRET assays can also be used to measure G protein activation, providing a more complete picture of the functional consequences of ligand binding. acs.org Given that this compound is a D2 antagonist, BRET assays could be used to determine its potential for inverse agonism or its ability to block agonist-induced receptor trafficking and signaling. nih.gov

Fluorescence Resonance Energy Transfer (FRET) for Probing Receptor Conformation and Proximity

Fluorescence Resonance Energy Transfer (FRET) is another powerful technique for measuring molecular proximity and conformational changes in proteins. Similar to BRET, FRET involves energy transfer between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).

FRET has been instrumental in studying the conformational dynamics of G-protein coupled receptors (GPCRs) like the dopamine D2 receptor. nih.govelifesciences.org Different ligands, including antagonists like spiperone and its derivatives, can stabilize distinct conformational states of the receptor. elifesciences.org By labeling the receptor with FRET donor and acceptor pairs at specific locations, researchers can monitor changes in the distance between these labels upon ligand binding, providing insights into the conformational rearrangements of the receptor.

For instance, FRET studies have been used to investigate the formation of D1-D2 receptor heteromers in the brain. researchgate.net High FRET efficiency between fluorescently tagged D1 and D2 receptors has provided evidence for their close proximity and the formation of heteromeric complexes. researchgate.net While direct FRET studies with this compound are not extensively documented, the principles of FRET could be applied to understand how this photoaffinity label influences the conformational landscape of the D2 receptor and its interactions with other proteins.

Time-resolved FRET (TR-FRET) is an advanced application of this technology that can be used to measure the kinetics of ligand-receptor binding in a high-throughput format. youtube.com This approach would be particularly valuable for characterizing the binding kinetics of this compound and similar compounds early in the drug discovery process. youtube.com

Mechanistic Insights into Receptor Dimerization and Oligomerization

Application of Bivalent Azido-N-(4-aminophenethyl)spiperone Derivatives for Studying D2 Receptor Homodimers

The investigation of receptor homodimers, such as those formed by the dopamine (B1211576) D2 receptor (D2R), has been significantly advanced by the development of bivalent ligands. These chemical tools are engineered with two pharmacophores connected by a linker, designed to bridge the two orthosteric binding sites within a dimeric complex. nih.govnih.gov For a D2R homodimer, a homobivalent ligand, composed of two identical D2R-targeting moieties, would be employed. nih.gov

This compound, a photoaffinity label derived from the potent D2 antagonist spiperone (B1681076), serves as an invaluable tool for covalently labeling the D2 receptor. nih.gov Its precursor, N-(p-aminophenethyl)spiperone (NAPS), is a high-affinity, selective D2 antagonist. rti.orgresearchgate.net The azido (B1232118) derivative, often radioiodinated ([¹²⁵I]N₃-NAPS), can be photoactivated to form a covalent bond with the receptor, allowing for its identification and the study of its structure. nih.gov

A hypothetical bivalent derivative of this compound would represent a powerful research instrument. Such a molecule would consist of two azido-spiperone pharmacophores joined by a precisely engineered linker. The theoretical application of this tool would involve several key advantages:

Dimer Entrapment: By simultaneously engaging both orthosteric sites of the D2R homodimer, the bivalent ligand could effectively "lock" the dimer in a specific conformation. Upon photoactivation, the two azido groups would form covalent cross-links with their respective receptor protomers, providing a stable, trapped dimeric complex for further biochemical analysis.

Validation of Dimer Existence: The successful cross-linking and subsequent identification of a complex with double the molecular weight of a monomer would provide direct, compelling evidence for the existence of D2R homodimers in native membranes. nih.govnih.gov

Structural Analysis: The stabilized dimer could be isolated and subjected to proteolytic digestion and mass spectrometry to identify the cross-linked peptide fragments, offering precise insights into the three-dimensional arrangement and the specific amino acid residues that constitute the dimer interface.

The use of such derivatives would move beyond simply identifying dimers to enabling a detailed structural and functional dissection, validating the transient D2R homodimer as a distinct pharmacological entity.

Elucidation of Orthosteric Binding Site Interactions in Receptor Dimer Interfaces

A fundamental question in the study of GPCR dimers is how the two protomers communicate and influence each other's function. Dimerization can modulate ligand recognition and affinity through allosteric interactions between the orthosteric binding sites (OBSs). nih.govnih.gov An OBS is the site to which an endogenous ligand binds. nih.gov Within a homodimer, the binding of a ligand to one OBS can alter the binding properties of the second OBS on the adjacent protomer, a phenomenon known as cooperativity. nih.gov

This compound is particularly well-suited for dissecting these interactions. By covalently modifying one OBS within the D2R homodimer, it allows researchers to study the second, unoccupied binding site without the complication of ligand dissociation from the first site. Photoaffinity labeling studies using [¹²⁵I]N-(4-azido-3-iodophenethyl)spiperone have shown that it binds to a 13-kDa fragment located in the carboxyl-terminal portion of the D2 receptor. nih.gov

The experimental strategy would involve:

Incubating membranes expressing D2R with a sub-saturating concentration of the azido-spiperone derivative to label only a fraction of the available binding sites.

Inducing covalent attachment via photoactivation.

Washing away any unbound ligand.

Performing subsequent radioligand binding assays on the covalently labeled membranes to characterize the affinity and binding kinetics of various agonists and antagonists at the remaining, unoccupied OBS of the dimer.

This approach can definitively determine if the covalent occupation of one site induces positive or negative cooperativity at the other. For instance, molecular dynamics simulations of D2R in complex with spiperone have revealed that it penetrates deep into the binding pocket, occupying specific sub-pockets. elifesciences.org Covalently locking one protomer in this conformation could sterically or allosterically influence the accessibility or conformation of the adjacent binding site.

| Ligand/Probe | Receptor Target(s) | Binding Affinity (K D or K i ) | Key Characteristic/Application |

| Spiperone | D₂R, 5-HT₁ₐ, 5-HT₂ₐ | ~1.17 nM (5-HT₂ₐ), High D₂R affinity | Parent compound for derivatives; potent antipsychotic. wikipedia.org |

| N-(p-Aminophenethyl)spiperone (NAPS) | D₂R (selective) | High affinity | Precursor for photoaffinity label; selective D2 antagonist. rti.orgresearchgate.net |

| This compound (N₃-NAPS) | D₂R | ~1.6 nM | Photo-reactive probe for covalent labeling of the D2 receptor. nih.gov |

| SB269,652 | D₂R, D₃R | - | Dualsteric molecule; acts as a negative allosteric modulator on homodimers. nih.govnih.gov |

| Risperidone | D₂R | - | Antagonist whose binding is insensitive to Na⁺; occupies a deep sub-pocket in the OBS. elifesciences.orgwikipedia.org |

| Eticlopride | D₂R | - | Antagonist whose binding affinity is increased in the presence of Na⁺. elifesciences.org |

Pharmacological Consequences of Dopamine Receptor Dimerization

The dimerization of dopamine receptors is not merely a structural curiosity; it has profound pharmacological consequences that impact receptor function and signaling. nih.gov These consequences create a layer of regulatory complexity that is a critical consideration for drug design and understanding disease pathology.

Key pharmacological effects of D2R dimerization include:

Modulation of Ligand Binding: Dimerization can lead to both negative and positive cooperativity in ligand binding. nih.gov For example, the binding of an agonist to one protomer might decrease the affinity for that agonist at the second protomer. This has been observed in A₂A-D₂R heteromers, where A₂A receptor agonists decrease the affinity of D₂R agonists. nih.gov

Altered Signaling Efficacy and Selectivity: The dimeric state can influence how the receptor couples to intracellular G-proteins. D2 receptors are canonically coupled to Gαᵢ/ₒ proteins, which inhibit adenylyl cyclase. nih.govwikipedia.org Dimerization may alter the efficiency of this coupling or even cause a switch in G-protein preference. Furthermore, some evidence suggests dimerization can facilitate a switch from G-protein-dependent signaling to β-arrestin-mediated pathways. nih.gov

Dynamic Monomer-Dimer Equilibrium: The ratio of monomers to dimers on the cell surface is not static and can be modulated by ligands. In the basal state, D2 receptors may exist in a 70:30 monomer-to-dimer ratio. nih.gov The presence of an agonist can shift this equilibrium to favor the dimeric state (e.g., a 55:45 ratio), while a bivalent antagonist can dramatically increase the proportion of dimers (e.g., to a 35:65 ratio). nih.gov This dynamic nature implies that the pharmacological profile of a drug can be influenced by its ability to stabilize or disrupt receptor dimers.

These findings collectively indicate that the D2R homodimer represents a distinct functional unit with unique pharmacological properties compared to the monomer, making it a viable and important target for novel therapeutics. nih.govnih.gov

Methodological Considerations for Investigating GPCR Oligomerization States

A variety of sophisticated techniques are required to provide convincing evidence for GPCR oligomerization and to characterize its functional consequences. The choice of method depends on the specific question being addressed, from demonstrating physical proximity in living cells to analyzing the structural details of the dimer interface. These methods can be broadly categorized. nih.govnih.gov

| Methodology Category | Specific Technique | Principle | Application in Oligomerization Studies |

| Biochemical Methods | Co-immunoprecipitation (Co-IP) | Receptors tagged with different epitopes are co-precipitated from cell lysates using an antibody against one of the tags. nih.gov | Demonstrates a physical association between receptor protomers. |

| Blue-Native PAGE (BN-PAGE) | A non-denaturing gel electrophoresis technique that separates protein complexes based on size and shape. nih.gov | Allows for the identification of higher-order receptor complexes. | |

| Photoaffinity Labeling | A ligand with a photo-reactive group (e.g., an azide) is covalently attached to its receptor upon UV light exposure. nih.gov | Used to identify ligand binding subunits and, with bivalent probes, to cross-link dimers. | |

| Biophysical Methods (Energy Transfer) | FRET (Förster Resonance Energy Transfer) | Non-radiative energy transfer between two fluorophores (donor and acceptor) when in close proximity (<10 nm). nih.gov | Measures receptor proximity in living cells, indicating potential dimerization. |

| BRET (Bioluminescence Resonance Energy Transfer) | Similar to FRET, but the donor is a luciferase enzyme and the acceptor is a fluorescent protein. nih.gov | Offers a better signal-to-noise ratio than FRET for studying receptor interactions in real-time. | |

| TR-FRET (Time-Resolved FRET) | Uses long-lifetime lanthanide donors to reduce background fluorescence, increasing sensitivity. nih.gov | Validated that receptors like the vasopressin and dopamine D2 receptors can dimerize. nih.gov | |

| Microscopy-Based Techniques | Total Internal Reflection Fluorescence Microscopy (TIRFM) | Excites fluorophores only in a thin layer near the coverslip, allowing for imaging of single molecules on the cell surface. nih.gov | Provides data on the dynamics and stoichiometry of GPCR oligomers at the plasma membrane. |

| Single-Molecule Imaging | Tracks the movement and co-localization of individual fluorescently-labeled receptor molecules. nih.gov | Can directly visualize and quantify monomer-dimer equilibrium and dynamics. | |

| Structural & Computational Methods | X-ray Crystallography | Provides high-resolution, atomic-level structures of purified protein complexes. nih.gov | Has revealed dimeric interfaces for several GPCRs, such as the β1-adrenoceptor and CXCR4 chemokine receptor. nih.gov |

| Molecular Modeling | Uses computational approaches to simulate the dynamics of dimer formation and ligand interaction. nih.gov | Predicts potential dimer interfaces and explores the conformational changes that occur upon dimerization. |

Each of these methods has its own strengths and limitations. Therefore, a multi-faceted approach, combining evidence from several independent techniques, is considered the gold standard for rigorously establishing the existence and functional relevance of GPCR oligomers.

Future Trajectories and Unexplored Research Avenues

Development of Next-Generation Photoaffinity and Fluorescent Probes with Enhanced Properties

The core structure of Azido-N-(4-aminophenethyl)spiperone is ripe for modification to create probes with superior characteristics. A key area of development is the enhancement of fluorescent properties. While the parent compound is primarily a photoaffinity label, the spiperone (B1681076) scaffold can be conjugated with various fluorophores to create dual-function probes. For instance, derivatives incorporating fluorophores like 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) or fluorescein (B123965) have been synthesized. Research has shown that NBD derivatives of spiperone can retain high affinity and selectivity for dopamine (B1211576) D2 receptors. nih.gov The challenge lies in selecting and attaching a fluorophore that does not significantly compromise the probe's binding affinity and selectivity. Future research should focus on developing probes with fluorophores in the near-infrared (NIR) spectrum to allow for deeper tissue penetration and reduced background fluorescence in biological samples.

Another avenue for enhancement is the improvement of photoaffinity labeling efficiency. The efficiency of N-(p-azido-3-[125I]iodophenethyl)spiperone ([¹²⁵I]NAPS) in binding to its target has been shown to be significantly higher than other photoaffinity analogs for P-glycoprotein, such as [³H]azidopine. nih.gov Future iterations could explore different photoactivatable groups beyond the azide (B81097), such as diazirines, which are smaller and may cause less steric hindrance, potentially leading to more precise and efficient labeling of the target receptor.

Expansion of this compound-Based Probes to Investigate Other Neurotransmitter Systems

While spiperone is a well-established dopamine D2 receptor antagonist, it also exhibits affinity for other receptors, notably serotonin (B10506) receptors. nih.govmdpi.com This inherent cross-reactivity can be exploited and refined to develop a new family of probes targeting these other neurotransmitter systems.

Structural modifications to the spiperone molecule can dramatically alter its receptor selectivity. For example, replacing the N1-phenyl group of the spiperone core with a methyl group has been shown to significantly reduce affinity for dopamine D2 and serotonin 5-HT1A receptors while only slightly decreasing affinity for 5-HT2A receptors, thereby creating a more selective 5-HT2A antagonist. nih.govcapes.gov.br This principle can be systematically applied to generate a panel of probes based on the this compound framework, each tailored for a specific receptor subtype within the serotonergic, adrenergic, or other neurotransmitter systems.

A notable example of expanding the utility of spiperone-based photoaffinity labels is the use of N-(p-azido-m-[¹²⁵I]iodophenethyl)spiperone ([¹²⁵I]N₃-NAPS) to successfully identify the ligand-binding subunit of the human 5-HT1A receptor. nih.gov Furthermore, a radioiodinated version of this compound has been instrumental in characterizing P-glycoprotein and another multidrug binding protein, spiperophilin, demonstrating its utility beyond traditional neurotransmitter receptors. nih.gov

Table 1: Binding Affinities of Spiperone and its Analogs for Dopamine and Serotonin Receptors This table provides a summary of the binding affinities (Ki values in nM) of spiperone and some of its derivatives for various dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

| Compound | D2 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT2C Receptor (Ki, nM) |

|---|---|---|---|---|

| Spiperone | High | High | High | Moderate |

| (Z)-N-(iodoallyl)spiperone | 0.35 | - | 1.75 | - |

| (E)-N-(iodoallyl)spiperone | 0.72 | - | 1.14 | - |

| N1-Methyl-spiperone derivative | Reduced | Reduced | Slightly Reduced | Reduced |

Integration with Multimodal Imaging Platforms for Systems-Level Neurobiology

A significant future direction for this compound-based probes lies in their adaptation for use in advanced, multimodal imaging platforms. By incorporating suitable reporter molecules, these probes can be transformed into powerful tools for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govmdpi.comnih.gov

The development of ¹⁸F-labeled analogues of spiperone derivatives has already demonstrated their potential as tracers for studying D2 receptors with PET. These radiolabeled probes allow for the non-invasive visualization and quantification of receptor distribution and density in the living brain, offering a window into the dynamic processes of neurotransmitter systems. Similarly, radioiodinated spiperone derivatives have been evaluated as SPECT radiopharmaceuticals. nih.govnih.gov

The integration of these probes with multimodal imaging—for example, combining PET with magnetic resonance imaging (MRI)—would provide both functional and anatomical information simultaneously. This would enable researchers to correlate receptor-level data with structural changes in the brain, offering a more holistic, systems-level understanding of neural circuits in both healthy and diseased states. Such approaches are crucial for elucidating the complex interplay of different neurotransmitter systems in brain function and pathology.

Potential Contributions to Understanding Molecular Pathophysiology of Neurological and Psychiatric Disorders

Probes derived from this compound have the potential to make significant contributions to our understanding of the molecular basis of various neurological and psychiatric disorders. The dopaminergic system, the primary target of spiperone, is implicated in a range of conditions, including Parkinson's disease, schizophrenia, and addiction.

In Parkinson's disease, the loss of dopaminergic neurons is a key pathological feature. researchgate.net Highly specific PET and SPECT ligands based on the spiperone scaffold can be used to quantify the extent of this neuronal loss in living patients, track disease progression, and assess the efficacy of therapeutic interventions.

In schizophrenia, dysregulation of the dopamine system is a central hypothesis. Fluorescent and photoaffinity probes can be used in post-mortem tissue and in cellular and animal models to investigate the precise molecular changes in D2 receptor expression, localization, and interaction with other proteins. This could reveal novel targets for antipsychotic drug development.

Furthermore, as probes are developed with selectivity for other receptor systems, such as the serotonergic system, they can be applied to study disorders where these systems are implicated, including depression and anxiety. There is also potential for these probes to be used in Alzheimer's disease research, where changes in dopaminergic and other neurotransmitter systems are observed. nih.govresearchgate.netresearchgate.netrsc.org By providing a means to visualize and quantify specific molecular targets, these next-generation probes will be invaluable in dissecting the complex pathophysiology of these devastating disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.